3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid
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Overview
Description
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid is an organic compound that features both an oxirane (epoxide) ring and a carboxylic acid functional group. This compound is of interest due to its unique structural properties, which allow it to participate in a variety of chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the reaction of 3,4-dimethylbenzoyl chloride with an appropriate epoxidizing agent, such as a peracid (e.g., m-chloroperbenzoic acid) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of oxirane compounds often involves the catalytic oxidation of alkenes. For instance, ethylene oxide, a simpler oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxypropyl derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The compound can be reduced to form alcohols or other derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Tertiary amines are often used as catalysts to facilitate the ring-opening of the oxirane.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: β-hydroxypropyl derivatives.
Esterification: Esters of this compound.
Reduction: Alcohols and other reduced derivatives.
Scientific Research Applications
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid involves the reactivity of its oxirane ring and carboxylic acid group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives . The carboxylic acid group can participate in acid-base reactions, esterification, and other transformations . These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with other molecules through its functional groups .
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: A simpler oxirane used in industrial applications.
Glycidic Acid: Another oxirane-carboxylic acid compound with similar reactivity.
3,4-Dimethylbenzoyl Chloride: A precursor in the synthesis of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications. Its specific structure and reactivity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
112921-57-0 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(3,4-dimethylbenzoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-6-3-4-8(5-7(6)2)9(13)10-11(16-10)12(14)15/h3-5,10-11H,1-2H3,(H,14,15) |
InChI Key |
TVWYHYGTIVNNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2C(O2)C(=O)O)C |
Origin of Product |
United States |
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